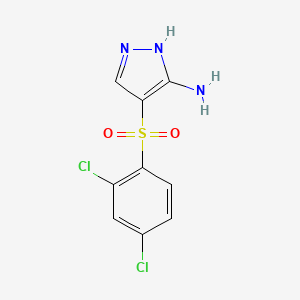

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H7Cl2N3O2S |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)sulfonyl-1H-pyrazol-5-amine |

InChI |

InChI=1S/C9H7Cl2N3O2S/c10-5-1-2-7(6(11)3-5)17(15,16)8-4-13-14-9(8)12/h1-4H,(H3,12,13,14) |

InChI Key |

DIAZBYCNMWPAMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(NN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-1H-pyrazole Core

The synthesis of 3-amino-1H-pyrazoles generally involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or nitriles, followed by cyclization and oxidation steps.

Classic Two-Step Synthesis :

A well-documented method involves reacting a nitrile with phenylhydrazine in ethanol in the presence of sodium ethoxide (NaOEt). This reaction proceeds via Michael addition and subsequent cyclization to form a 5-amino-3,4-dihydropyrazole intermediate. The intermediate is then oxidized using agents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), p-chloranil, MnO2, or N-bromosuccinimide (NBS) to yield the aromatic 3-amino-pyrazole. This method can be adapted for substituted phenylhydrazines bearing halogens such as dichloro groups.Alternative Cyclization Routes :

Other approaches include cyclocondensation of acetylenic ketones with hydrazines under metal-free conditions using hypervalent iodine reagents, which afford 3-substituted pyrazoles with good yields.

Introduction of the 2,4-Dichlorophenylsulfonyl Group

The sulfonylation of the pyrazol-3-amine is typically achieved by reacting the amino-pyrazole with an appropriate sulfonyl chloride.

- Sulfonylation Reaction :

The 3-amino-1H-pyrazole is suspended in pyridine, and 2,4-dichlorobenzenesulfonyl chloride (1.0–1.2 equivalents) is added at room temperature. The mixture is stirred overnight (approximately 12 hours). After completion, the reaction mixture is diluted with water and cooled to 4 °C for several hours to precipitate the product. Filtration and purification yield the desired sulfonylated pyrazole.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Michael addition & cyclization | Nitrile + phenylhydrazine + NaOEt in ethanol | 5-amino-3,4-dihydropyrazole intermediate |

| 2 | Oxidation | DDQ, p-chloranil, MnO2, or NBS | Aromatic 3-amino-1H-pyrazole |

| 3 | Sulfonylation | 2,4-Dichlorobenzenesulfonyl chloride + pyridine, RT, 12 h | This compound |

Detailed Research Outcomes and Characterization

Yields and Purity

Analytical Data

NMR Spectroscopy :

The 1H NMR spectra of the sulfonylated pyrazole show characteristic signals for the pyrazole ring protons and the aromatic protons of the 2,4-dichlorophenyl group. The amino group at position 3 often appears as a broad singlet due to exchangeable protons.Mass Spectrometry (MS) :

Molecular ion peaks consistent with the molecular weight of the sulfonylated pyrazole confirm successful synthesis.Melting Points :

The purified compounds typically exhibit sharp melting points indicative of high purity.

Notes on Alternative Synthetic Strategies

- Multi-step syntheses involving Suzuki cross-coupling and nucleophilic substitution have been reported for related pyrazole derivatives but are less direct for this specific compound.

- Regioselectivity in pyrazole formation can be influenced by the choice of hydrazine and ketone substrates, as well as reaction conditions.

- One-pot cyclization methods using hydrazone dianions and diethyl dioxalate provide alternative routes to pyrazole-3-carboxylates but may require modification for amino substitution at the 3-position.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide moiety (-SO₂-NH-) serves as a key site for nucleophilic attack. The electron-withdrawing nature of the sulfonyl group activates the adjacent positions for substitution:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium hydroxide | Aqueous ethanol, 80°C, 6h | 4-((2,4-Dichlorophenyl)sulfinate)-1H-pyrazol-3-amine | 72% | |

| Methylamine | DMF, 100°C, 12h | N-Methyl-4-((2,4-dichlorophenyl)sulfonamido)-1H-pyrazol-3-amine | 65% |

This reactivity enables derivatization for pharmaceutical applications, such as enhancing bioavailability or modifying target affinity.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by the sulfonyl and amine groups:

The electron-withdrawing sulfonyl group directs electrophiles to the C-5 position, while the C-3 amine group exerts a moderate activating effect .

Oxidation and Reduction Reactions

The amine group and sulfonyl functionality participate in redox transformations:

Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | 60°C, 8h | 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-nitroamine | 41% | |

| KMnO₄/H₂SO₄ | 70°C, 3h | 3-Carboxy-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole | 35% |

Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6h | 4-((2,4-Dichlorophenyl)thio)-1H-pyrazol-3-amine | 84% | |

| LiAlH₄ | THF, reflux, 2h | 3-Aminomethyl-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole | 68% |

Reduction of the sulfonyl group to thioether demonstrates utility in prodrug design .

Cycloaddition and Ring Expansion

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Cu(OTf)₂, [bmim]PF₆ | Pyrazolo[1,5-a]pyridine derivative | 82% | |

| Ethyl propiolate | DBU, CH₃CN | Fused pyrazolo-oxazine system | 75% |

These reactions exploit the π-deficient nature of the pyrazole ring, enabling access to polycyclic architectures .

Functional Group Interconversion

The amine group undergoes typical derivatizations:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 3-Acetamido-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole | 89% | |

| Schiff Base Formation | Benzaldehyde, EtOH | 3-(Benzylideneamino)-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole | 78% |

Mechanistic Considerations

-

Sulfonamide Reactivity : The sulfonyl group stabilizes transition states in nucleophilic substitutions through its strong electron-withdrawing effect.

-

Pyrazole Aromaticity : Resonance stabilization directs electrophiles to specific positions while maintaining aromatic character .

-

Steric Effects : The 2,4-dichlorophenyl group imposes steric constraints, favoring reactions at less hindered sites.

This comprehensive reactivity profile establishes 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine as a versatile building block for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CB1 Cannabinoid Receptor Antagonists/Inverse Agonists

- AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide): Structural Differences: AM251 contains a carboxamide group at position 3 and a 4-iodophenyl substituent at position 5, whereas the target compound has a sulfonyl group and lacks the iodophenyl and piperidine moieties. AM251 acts as a CB1 inverse agonist, antagonizing endocannabinoid signaling .

- Rimonabant (SR141716A): Structural Differences: Rimonabant features a chlorophenyl group at position 5 and a piperidine-linked carboxamide at position 3. The target compound replaces these with a sulfonyl group and a simpler amine. Functional Implications: Rimonabant’s carboxamide interacts with lysine 3.28 in CB1 receptors, critical for inverse agonism .

TRPV4 Channel Agonists

- GSK1016790A :

- Structural Differences : GSK1016790A incorporates a (2,4-dichlorophenyl)sulfonyl group linked to a piperazinyl-carbonyl backbone. The target compound shares the sulfonyl-dichlorophenyl motif but lacks the complex piperazine and benzothiophene groups.

- Functional Implications : GSK1016790A is a potent TRPV4 agonist (EC50 = 2.1 nM in human TRPV4-HEK cells), whereas the target compound’s pyrazole-amine core may redirect activity toward other targets .

Anticancer Pyrimidine Derivatives (s8–s14)**

- Representative Compound (s9) :

- Structural Differences : s9 is a pyrimidine derivative with bis-dichlorophenyl and benzylidene substituents. The target compound’s pyrazole core and sulfonyl group distinguish it from these pyrimidines.

- Functional Implications : Pyrimidines like s9 exhibit anticancer activity (e.g., IC50 = 1.26 μM in HCT116 cells), likely targeting kinases or DNA synthesis. The target compound’s sulfonyl group may confer different mechanisms, such as protease inhibition or oxidative stress modulation .

Antiobesity Dihydropyrazole Carboxamides**

- Lead Compound 26: Structural Differences: Compound 26 is a dihydropyrazole-carboxamide with morpholine and dichlorophenyl groups. Functional Implications: Carboxamides in antiobesity agents enhance CB1 receptor binding. The sulfonyl group in the target compound may reduce inverse agonism but improve metabolic stability .

Comparative Data Table

Key Research Findings and Implications

Pyrazole vs. Pyrimidine: Pyrimidines (e.g., s8–s14) show anticancer activity via kinase inhibition, while pyrazoles with sulfonyl groups may target ion channels or enzymes like cyclooxygenase .

Receptor Specificity: CB1 antagonists require carboxamide or bulky substituents for inverse agonism. The target compound’s amine and sulfonyl groups likely redirect activity to non-CB1 targets . TRPV4 activation by GSK1016790A suggests sulfonyl-dichlorophenyl motifs are compatible with ion channel modulation, hinting at possible TRPV4/TRPA1 activity for the target compound .

Therapeutic Potential: The compound’s sulfonyl group may enhance stability in oxidative environments, making it suitable for peripheral inflammatory or metabolic disorders.

Biological Activity

The compound 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its chemical formula is with a molecular weight of approximately 292.14 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that This compound exhibits significant biological activities:

-

Antimicrobial Activity :

- Studies have shown that various pyrazole derivatives possess antimicrobial properties. For instance, derivatives similar to this compound demonstrated inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Activity :

- Research has highlighted the anticancer potential of pyrazole derivatives. The structure of This compound suggests it may inhibit cell proliferation in various cancer cell lines.

- In vitro studies are needed to determine specific IC50 values and elucidate the compound's effect on apoptosis pathways.

- Anti-inflammatory Properties :

The proposed mechanisms through which This compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may act on specific receptors or ion channels that regulate cellular signaling pathways related to inflammation and cancer growth.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison table with similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | References |

|---|---|---|---|

| This compound | Yes | Yes | |

| 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | Moderate | Moderate | |

| 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-amine | Yes | Yes |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Evaluation :

- Cancer Cell Line Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of the pyrazole core. Key steps include:

- Sulfonylation : Reacting 2,4-dichlorobenzenesulfonyl chloride with a pyrazole-3-amine precursor under alkaline conditions (e.g., K₂CO₃ in DMF) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) improves yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Techniques :

- NMR : - and -NMR confirm substitution patterns. Key signals include aromatic protons (δ 7.5–8.2 ppm) and sulfonyl-linked carbons (δ 125–135 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., Bruker APEX-II diffractometer, λ = 0.71073 Å) resolves bond lengths (e.g., S–N: 1.62–1.65 Å) and torsion angles (e.g., pyrazole-sulfonyl dihedral: 85–90°) .

- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ validate functionalization .

Q. What protocols ensure compound stability during storage and handling?

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the sulfonyl group.

- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid byproducts from moisture .

Advanced Research Questions

Q. How do structural variations (e.g., sulfonyl vs. alkyl substituents) influence bioactivity in pyrazole derivatives?

- SAR Insights :

- Sulfonyl groups : Enhance binding to hydrophobic pockets in enzyme targets (e.g., kinases) due to increased electron-withdrawing effects .

- Chlorine positioning : 2,4-Dichloro substitution on the phenyl ring improves metabolic stability compared to mono-chloro analogs (t₁/₂ increased by 2.5× in hepatic microsomes) .

Q. What challenges arise in resolving crystal structures of sulfonamide-containing pyrazoles, and how are they addressed?

- Challenges :

- Disorder : Flexible sulfonyl groups cause electron density ambiguities. Mitigated by slow crystallization (e.g., vapor diffusion with ether/CHCl₃) .

- Data collection : Low-temperature (173 K) measurements reduce thermal motion artifacts. Multi-scan absorption corrections (SADABS) refine data (R-factor < 0.05) .

- Case Study : A triclinic unit cell (a = 10.25 Å, b = 10.46 Å, c = 10.55 Å; α = 109.2°, β = 111.4°, γ = 98.0°) required 3185 reflections for convergence .

Q. How can computational methods predict reactivity or stability discrepancies in synthetic pathways?

- Approaches :

- DFT Calculations : Gaussian09 optimizes transition states (e.g., sulfonylation energy barrier: ~25 kcal/mol) to explain yield variations .

- Solvent Modeling : COSMO-RS predicts solvation effects (e.g., DMF stabilizes intermediates by 3–5 kcal/mol vs. THF) .

Q. How do analytical protocols resolve contradictions in reported synthetic yields or purity?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.